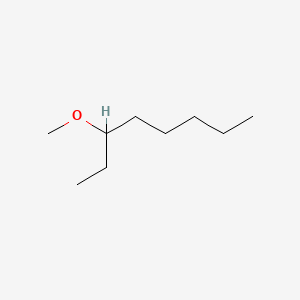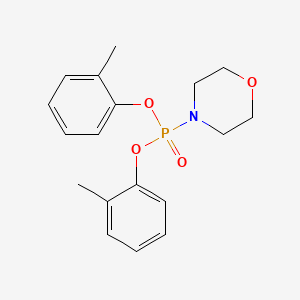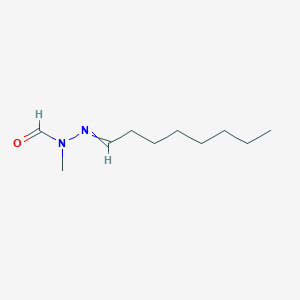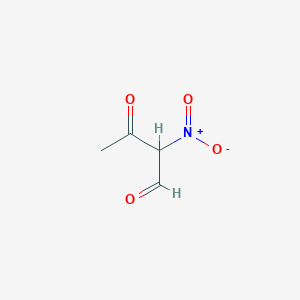
2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is a chemical compound with the molecular formula C21H26N2O3. This compound is known for its significant pharmacological properties, particularly its affinity for serotonin receptors, which makes it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone typically involves the reaction of 2’-hydroxyacetophenone with 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s affinity for serotonin receptors makes it useful in studying neurotransmitter interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in the treatment of psychiatric disorders.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors. It has been shown to have significant affinity for both 5-HT1A and 5-HT2A receptors. This interaction modulates the activity of these receptors, which are involved in various physiological processes, including mood regulation and cognition .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.
Buspirone: A partial 5-HT1A receptor antagonist with moderate affinity for D2 receptors.
Uniqueness
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for a high degree of interaction with serotonin receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63990-85-2 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |
InChI Key |
YZCWLXAKCWCVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)










![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
